

Core Physicochemical & Spectroscopic Profile

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Compound of Interest

Compound Name: 4-Nitrobenzyl alcohol

Cat. No.: B7767720

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4-Nitrobenzyl alcohol, also known as (4-Nitrophenyl)methanol or p-nitrobenzyl alcohol, is an organic compound that presents as a white to light yellow crystalline solid.[3][4][5] Its structure, featuring a benzyl alcohol core substituted with a strongly electron-withdrawing nitro group at the para position, dictates its chemical behavior and utility.[6][7]

Table 1: Physicochemical Properties of **4-Nitrobenzyl Alcohol**

Property	Value	Source(s)
CAS Number	619-73-8	[8]
Molecular Formula	C ₇ H ₇ NO ₃	[6][8]
Molecular Weight	153.14 g/mol	[6][9]
Appearance	White to light yellow crystalline powder/solid	[3][5][10]
Melting Point	92-94 °C	[11]
Boiling Point	185 °C at 12 mmHg	[11]
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and ether.	[4]
IUPAC Name	(4-nitrophenyl)methanol	[6]

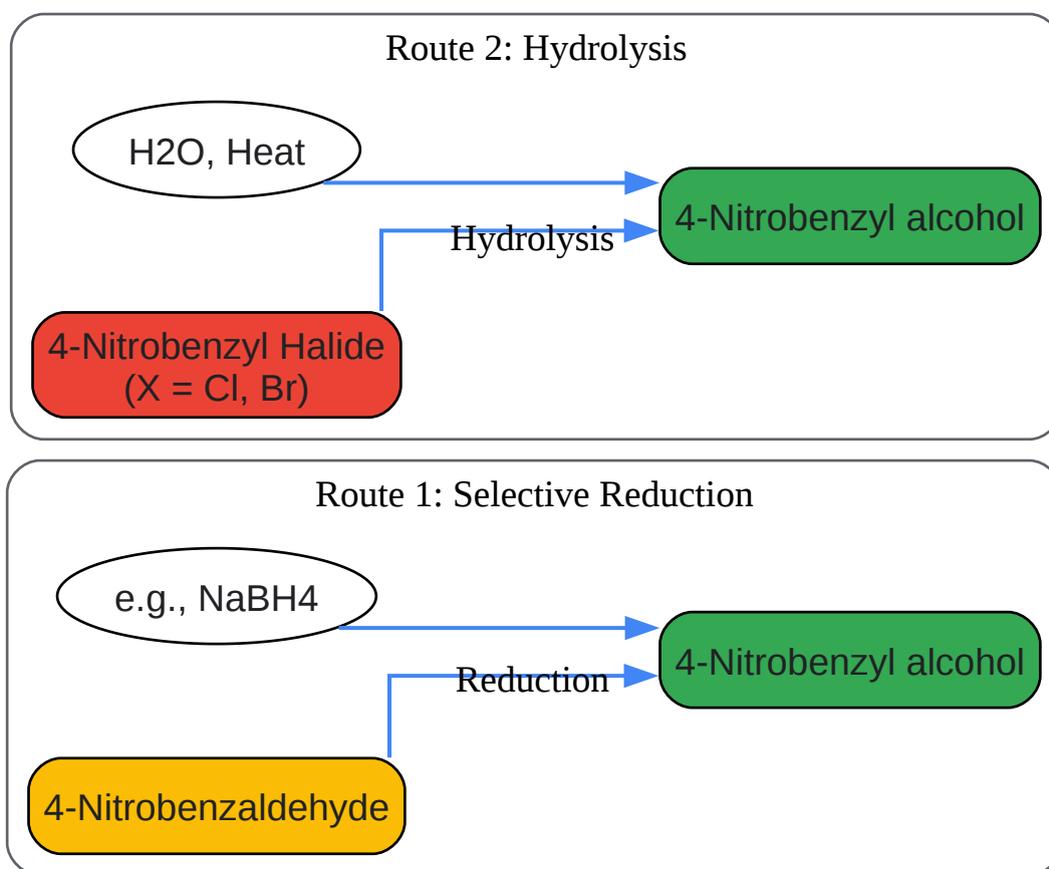
The spectroscopic signature of **4-Nitrobenzyl alcohol** is well-defined, providing clear markers for its identification and purity assessment.

- ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons (typically two doublets in the ~7.5-8.2 ppm region), the benzylic methylene protons (~4.8 ppm), and the hydroxyl proton (variable).[12]
- IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6][13]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns.[6][13]

Scalable Synthesis of 4-Nitrobenzyl Alcohol

Industrially, **4-Nitrobenzyl alcohol** is produced via reliable and scalable methods. The two most prevalent routes involve the selective reduction of a precursor aldehyde or the hydrolysis of a benzyl halide.[3]

- Selective Reduction of 4-Nitrobenzaldehyde: This is often the preferred method due to its high chemoselectivity and mild reaction conditions.[3] The challenge lies in reducing the aldehyde functional group without affecting the nitro group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent.
- Hydrolysis of 4-Nitrobenzyl Halides: This route uses 4-nitrobenzyl chloride or bromide as a starting material.[5] The hydrolysis is typically performed in water, sometimes with a catalyst, to yield the desired alcohol.[5]



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Caption: Common scalable synthesis routes to **4-Nitrobenzyl alcohol**.

Protocol: Selective Reduction of 4-Nitrobenzaldehyde

This protocol describes a lab-scale synthesis using sodium borohydride.

- **Reagent Preparation:** In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
- **Temperature Control:** Cool the solution in an ice bath to 0-5 °C. This is critical to control the exothermic reaction and prevent over-reduction or side reactions.
- **Reagent Addition:** Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the stirred solution. Maintaining the low temperature is crucial during this step.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[3]
- **Reaction Quench:** Once the reaction is complete, carefully quench it by slowly adding 1 M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄. [14]
- **Product Extraction:** Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x). [14]
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. [3][14]
- **Characterization:** Confirm the identity and purity of the resulting white to light yellow powder using NMR, IR, and melting point analysis. [3]

Core Application: Protecting Group Chemistry

The true power of **4-Nitrobenzyl alcohol** in drug development and multi-step synthesis lies in its application as a protecting group, specifically for carboxylic acids. The resulting 4-nitrobenzyl (PNB) ester is a robust derivative with a unique cleavage profile. [14]

Principle of Protection and Deprotection

The PNB group masks the acidic proton of a carboxylic acid, preventing it from interfering with subsequent synthetic steps. [14] The key to its utility is the electron-withdrawing nature of the nitro group. This deactivates the benzyl system, making the PNB ester significantly more stable to acidic conditions compared to a standard benzyl ester. This stability allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, while the PNB group remains intact—a cornerstone of orthogonal protection strategies in peptide synthesis. [14]

Deprotection is achieved not by acidolysis, but by reducing the nitro group, which triggers the cleavage of the ester. This is most commonly accomplished via catalytic hydrogenation. [14]



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Caption: Workflow for PNB protection and deprotection of carboxylic acids.

Protocol: Protection via Steglich Esterification

- Setup: Dissolve the carboxylic acid (1.0 eq), **4-Nitrobenzyl alcohol** (1.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent like Dichloromethane (DCM).
- Coupling Agent: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Workup: Filter off the DCU precipitate. Dilute the filtrate with DCM, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
- Purification: Purify the crude ester by column chromatography on silica gel.[14]

Protocol: Deprotection via Catalytic Hydrogenation

- Setup: Dissolve the 4-nitrobenzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate.[14]
- Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[14]

- Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-12 hours).[14]
- Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[14]
- Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the free carboxylic acid. The primary byproduct, p-toluidine, can often be removed during an aqueous workup or subsequent purification if necessary.

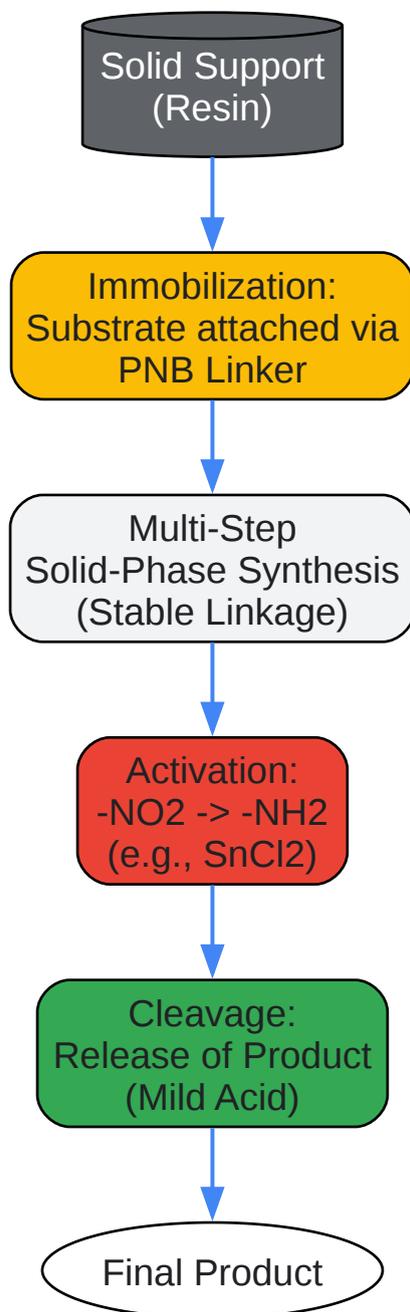
Advanced Application: The "Safety-Catch" Linker in Solid-Phase Synthesis

4-Nitrobenzyl alcohol is a foundational component for creating "safety-catch" linkers in Solid-Phase Organic Synthesis (SPOS), a technique crucial for constructing libraries of small molecules and peptides.[15] This strategy provides an exceptionally stable linkage during synthesis that can be "activated" for cleavage at the desired time.[15]

The workflow involves three distinct stages:

- Immobilization: The substrate (e.g., a carboxylic acid) is attached to the solid support resin via an ester bond with the **4-nitrobenzyl alcohol** linker. This ester linkage is robust and stable to various reaction conditions, including the acidic treatments used for Boc-group removal in peptide synthesis.[15]
- Activation: After the solid-phase synthesis is complete, the inert nitro group on the linker is reduced to an amine. This is the "safety-catch" release. This chemical transformation fundamentally alters the electronic properties of the linker, making the benzylic position susceptible to cleavage. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂).[15]
- Cleavage: The resulting 4-aminobenzyl ester is now labile and can be readily cleaved under mild acidic conditions (e.g., 5% TFA) to release the final synthesized molecule from the solid

support.[15]



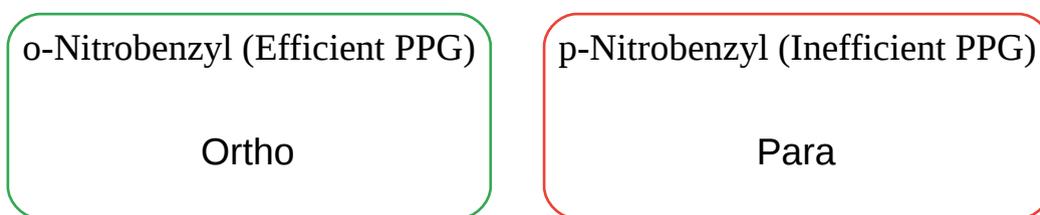
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Caption: The three-stage workflow of a 4-nitrobenzyl safety-catch linker.

A Note of Caution: Inefficiency as a Photolabile Protecting Group

In the field of "caged" compounds, where molecules are released by a pulse of light, photolabile protecting groups (PPGs) are essential. While the isomeric o-nitrobenzyl group is a classic and highly effective PPG, it is a common misconception that **4-nitrobenzyl alcohol** derivatives function similarly. This is a critical distinction based on reaction mechanism.

The efficacy of the o-nitrobenzyl group stems from a well-established intramolecular rearrangement upon UV irradiation, which leads to efficient cleavage.[16] The para-substituted 4-nitrobenzyl group lacks the necessary ortho stereochemistry for this efficient intramolecular pathway.[16] Consequently, it is significantly less photolabile and is not a practical choice for applications requiring light-induced cleavage.[16] For researchers requiring spatiotemporal control via light, the o-nitrobenzyl moiety is the authoritative and superior choice.[16]



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Caption: Structural comparison of efficient ortho vs. inefficient para isomers.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **4-Nitrobenzyl alcohol** is paramount for laboratory safety.

Hazards Summary:

- Acute Toxicity: Harmful if swallowed.[8][17]
- Irritation: Causes skin irritation and serious eye irritation.[6][8][17] May cause respiratory irritation.[8][17]
- Reactivity: Aromatic nitro compounds can react vigorously or explosively if mixed with strong reducing agents or heated with alkalis.[9] Avoid contact with strong oxidizing agents.[8][9]

Safe Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Emergency eye wash stations and safety showers should be readily available.[8]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear protective gloves (e.g., nitrile).[8]
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
 - Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[8]
 - Respiratory Protection: In case of inadequate ventilation or when handling large quantities of dust, use a certified respirator.[8][9]
- Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8][17]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]
- Protect from light and moisture to ensure long-term stability.[3]

Conclusion

4-Nitrobenzyl alcohol is far more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value is derived from the predictable and controllable reactivity imparted by the para-nitro group. This allows for the robust protection of carboxylic acids with an orthogonal deprotection strategy and enables the design of sophisticated safety-catch linkers for solid-phase synthesis. While its application as a photolabile group is ill-advised, its primary roles in pharmaceutical and materials science synthesis are firmly established. By understanding the chemical principles and mechanisms that govern its utility, researchers can confidently leverage **4-Nitrobenzyl alcohol** to construct complex molecular architectures with precision and efficiency.

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